1H-Pyrrol-1-amine, 2-nitro-
Description
Contextualization within Pyrrole (B145914) Chemistry and Nitro-Aminopyrrole Scaffolds
Pyrrole is a five-membered aromatic heterocycle with the formula C₄H₅N. quimicaorganica.org Its aromaticity arises from the delocalization of six π-electrons, with each of the four carbon atoms contributing one electron and the nitrogen atom contributing its lone pair. quimicaorganica.org This electron-rich nature makes pyrroles highly reactive towards electrophilic substitution, which preferentially occurs at the C2 and C5 positions due to the superior stability of the resulting cationic intermediate. nih.gov The introduction of substituents, such as the N-amino (-NH₂) and C-nitro (-NO₂) groups in 1H-Pyrrol-1-amine, 2-nitro- , significantly modulates this inherent reactivity.
The nitro group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic attack. Conversely, the N-amino group is an electron-donating group. This "push-pull" electronic arrangement across the heterocyclic scaffold is a common feature in molecules designed for applications in materials science and medicinal chemistry. Nitro-aminopyrrole scaffolds are a subset of a broader class of compounds known as nitro-1,1-enediamines (EDAMs), which are recognized as versatile building blocks for synthesizing a variety of functionalized heterocyclic compounds. americanelements.com The metabolic transformation of certain dinitropyrroles into nitro-aminopyrroles by intestinal bacteria highlights a biological context for this structural motif. researchgate.net
Historical Trajectory of Academic Inquiry on Substituted Pyrrole Derivatives
The academic exploration of pyrrole and its derivatives dates back to the 19th century, with its initial isolation from bone pyrolysate. thieme-connect.de A major breakthrough in the synthetic accessibility of substituted pyrroles was the development of the Paal-Knorr synthesis in 1884, a method that condenses a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. innospk.comacs.org This was followed by other foundational methods like the Hantzsch and Knorr pyrrole syntheses, which further broadened the scope of accessible derivatives. acs.org
Research intensified in the mid-20th century with the discovery and study of naturally occurring pyrrole-containing polyamides like Distamycin and Netropsin, which demonstrated sequence-specific DNA binding capabilities. lookchem.com This spurred significant research into the synthesis of novel substituted pyrroles for applications as DNA binders, therapeutic agents, and functional materials. lookchem.comnih.gov The nitration of pyrroles, a key reaction for producing compounds like 1H-Pyrrol-1-amine, 2-nitro- , has been historically challenging. The use of harsh conditions like a sulfonitric mixture often leads to polymerization; milder reagents such as nitric acid in acetic anhydride (B1165640) are typically required to achieve nitration, which favors the 2- and 5-positions. nih.gov
Significance as a Synthetic Motif in Complex Molecular Architectures
Heterocyclic scaffolds are prevalent in a vast array of pharmacologically active compounds and natural products. sigmaaldrich.comnih.gov Pyrrole derivatives, in particular, are recognized as crucial building blocks, or synthetic motifs, in drug discovery and materials science due to their diverse biological activities and tunable electronic properties. nih.govresearchgate.netnih.gov
The structure of 1H-Pyrrol-1-amine, 2-nitro- contains multiple reactive sites, making it a potentially valuable intermediate for constructing more complex molecules. The N-amino group can act as a nucleophile or be a site for further functionalization, while the nitro group can be reduced to an amine, enabling the synthesis of diamino-pyrroles or facilitating cyclization reactions. The pyrrole N-H and C-H bonds can also participate in various coupling and substitution reactions. Although specific published applications for 1H-Pyrrol-1-amine, 2-nitro- are not widely documented, related 2-aminopyrrole structures are used as key intermediates in the synthesis of pharmaceuticals and as ligands in coordination chemistry.
Overview of Major Research Domains Pertinent to 1H-Pyrrol-1-amine, 2-nitro-
While direct research on 1H-Pyrrol-1-amine, 2-nitro- is limited, the research domains pertinent to its structural class are well-established. These include:
Medicinal Chemistry: Substituted pyrroles exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. quimicaorganica.orgnih.gov Specifically, nitro-substituted heterocycles are investigated as potential therapeutics; for instance, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide (B126) has been studied as an inhibitor of enzymes in Mycobacterium tuberculosis. quimicaorganica.org
Materials Science: The electron-rich pyrrole ring is a key component of conducting polymers. Functionalized pyrroles are used to develop novel materials with specific electronic, optical, or physical properties for use in sensors, electronic devices, and coatings.
Organic Synthesis: As a functionalized heterocycle, 1H-Pyrrol-1-amine, 2-nitro- is inherently an object of study in synthetic methodology. Research focuses on developing efficient and selective methods for the synthesis of such polysubstituted pyrroles. General strategies for synthesizing substituted pyrroles include multi-component reactions and domino reactions, which aim to build molecular complexity in a single step. lookchem.com
Coordination Chemistry: The nitrogen atoms in the pyrrole ring and the amino substituent can act as ligands, binding to metal ions to form coordination complexes. These complexes can have applications in catalysis and materials science.
The study of 1H-Pyrrol-1-amine, 2-nitro- and related nitro-aminopyrroles contributes to the fundamental understanding of structure, reactivity, and potential utility within these critical research areas.
Data Tables
Table 1: Physicochemical Properties of 1H-Pyrrol-1-amine, 2-nitro- Data sourced from PubChem CID 45078770.
| Property | Value |
| IUPAC Name | 2-nitropyrrol-1-amine |
| CAS Number | 657392-09-1 |
| Molecular Formula | C₄H₅N₃O₂ |
| Molecular Weight | 127.10 g/mol |
| Canonical SMILES | C1=CN(C(=C1)N+[O-])N |
| InChIKey | PZWYCYMPXMPCJC-UHFFFAOYSA-N |
| Topological Polar Surface Area | 76.8 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Table 2: Comparison with Related Pyrrole Compounds Data sourced from multiple references.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| 1H-Pyrrol-1-amine, 2-nitro- | 657392-09-1 | C₄H₅N₃O₂ | 127.10 | Contains both N-amino and C2-nitro groups |
| 1H-Pyrrol-1-amine | 765-39-9 | C₄H₆N₂ | 82.10 | Lacks the nitro group |
| 2-Nitro-1H-pyrrole | 5919-26-6 | C₄H₄N₂O₂ | 112.09 | Lacks the N-amino group |
| 2-Aminopyrrole | 4458-15-5 | C₄H₆N₂ | 82.10 | Amine group is on C2, not N1; lacks nitro group |
Structure
3D Structure
Properties
Molecular Formula |
C4H5N3O2 |
|---|---|
Molecular Weight |
127.1 g/mol |
IUPAC Name |
2-nitropyrrol-1-amine |
InChI |
InChI=1S/C4H5N3O2/c5-6-3-1-2-4(6)7(8)9/h1-3H,5H2 |
InChI Key |
PZWYCYMPXMPCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrol 1 Amine, 2 Nitro and Its Functional Analogs
Strategies for Pyrrole (B145914) Ring Construction Applicable to Nitro and Amino Substitution
The formation of the pyrrole ring itself is a well-established area of organic chemistry, with several named reactions that can be adapted for specific substitution patterns.
The Paal-Knorr synthesis is a prominent and widely applied method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.eduorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. organic-chemistry.orgalfa-chemistry.com
To generate the N-amino functionality specific to 1H-Pyrrol-1-amine, 2-nitro-, the reaction would employ hydrazine (B178648) (H₂N-NH₂) or its derivatives in place of a primary amine. The core mechanism involves the amine attacking the two carbonyl groups sequentially to form a ring, which then dehydrates to yield the aromatic pyrrole. alfa-chemistry.com The ring-formation step is generally considered the rate-determining step of the reaction. alfa-chemistry.com
The applicability of this method can be extended by using various catalysts and conditions to improve yields and accommodate sensitive functional groups. rgmcet.edu.in For instance, a synthesis of nitrophenyl-1H-pyrroles has been demonstrated using Paal-Knorr condensation of nitroanilines with a 1,4-diketone, showcasing the method's tolerance for nitro groups on the amine component. rsc.org While this places the nitro group on a phenyl substituent rather than directly on the pyrrole ring, it establishes the principle of incorporating nitro-containing precursors. A plausible, though not explicitly documented, route to the target compound would involve a 1,4-dicarbonyl compound that is predisposed to regioselective nitration after the N-amino pyrrole ring has been formed.
Table 1: Examples of Paal-Knorr Pyrrole Synthesis Conditions
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Conditions | Yield |
|---|---|---|---|
| Acetonylacetone | Primary Amines | CATAPAL 200, 60°C, 45 min | 68-97% mdpi.com |
| Hexane-2,5-dione | Primary Amines | Formic acid, Room Temp, Solvent-free | Good researchgate.net |
This table is generated based on data from multiple sources to illustrate the versatility of the Paal-Knorr synthesis.
The Knorr pyrrole synthesis, distinct from the Paal-Knorr reaction, traditionally involves the condensation of an α-amino-ketone with a compound that has an electron-withdrawing group alpha to a carbonyl group. wikipedia.orgwikipedia.org A significant challenge is that α-amino-ketones are prone to self-condensation and are therefore typically prepared in situ from an oxime precursor. wikipedia.org The reaction mechanism proceeds through the formation of an imine, which tautomerizes to an enamine, followed by cyclization and dehydration to form the pyrrole. wikipedia.org
Adapting this synthesis for 1H-Pyrrol-1-amine, 2-nitro- would be conceptually complex. It would necessitate starting with a derivative of an α-hydrazino-ketone to form the N-amino bond. Furthermore, one of the starting materials would need to contain a nitro group or a precursor that could be readily converted to one. The flexibility of the Knorr synthesis allows for the preparation of highly functionalized pyrroles, but direct application to the target compound's specific substitution pattern is not commonly reported.
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product, offering high atom economy. bohrium.com Several MCRs have been developed for the synthesis of substituted pyrroles, which are particularly relevant for incorporating nitro groups.
A notable example is the four-component reaction involving an amine, an aldehyde, a β-dicarbonyl compound, and a nitroalkane like nitromethane. researchgate.net This approach directly introduces a nitroalkyl group, which can be a precursor to the desired 2-nitro functionality. The mechanistic pathway often involves a series of condensations and Michael additions, followed by cyclization and aromatization. orientjchem.org
Another MCR strategy involves the reaction of an enaminone (derived from a primary amine and diketene) with nitrostyrene, yielding highly functionalized pyrrole-3-carboxamide derivatives in good yields under mild, neutral conditions. organic-chemistry.org To synthesize the target N-amino pyrrole, one could envision replacing the primary amine in these MCRs with hydrazine or a substituted hydrazine. This modification would embed the N-N bond into the pyrrole ring during its formation. A four-component reaction using α-ketoamides, amines, aromatic aldehydes, and β-nitrostyrenes has also been developed to produce functionalized 2,3-dihydro-4-nitropyrroles. frontiersin.org
Table 2: Components in Multicomponent Reactions for Nitro-Substituted Pyrroles | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Structure | | :--- | :--- | :--- | :--- | :--- | | Amine | Aldehyde | β-Dicarbonyl Compound | Nitroalkane | Substituted Pyrrole researchgate.netorientjchem.org | | Primary Amine (x2) | Diketene | Nitrostyrene | Functionalized Pyrrole organic-chemistry.org | | α-Ketoamide | Amine | Aromatic Aldehyde | β-Nitrostyrene | Dihydro-4-nitropyrrole frontiersin.org |
This table summarizes starting materials for various multicomponent reactions that yield nitro-functionalized pyrrole or dihydropyrrole rings.
Annulation and cycloaddition reactions provide powerful, convergent pathways to heterocyclic systems like pyrroles. These methods involve the combination of molecular fragments of different sizes to form the ring system.
A [4+1] annulation has been described using palladium catalysis to react α-alkenyl-dicarbonyl compounds with primary amines, yielding highly substituted pyrroles. mdpi.com The reaction proceeds in a cascade fashion, forming the pyrrole ring in a single pot. mdpi.com
More common are [3+2] cycloaddition reactions. For instance, the reaction of 2H-azirines with alkynes, catalyzed by ruthenium, can produce polysubstituted pyrroles. nih.gov Another approach involves the iodine-mediated synthesis from enamines and allenoates, which is proposed to occur via a Michael addition followed by an iodine-catalyzed annulation. nih.gov The incorporation of nitro and N-amino functionalities would depend on the synthesis of appropriately substituted precursors for these cycloadditions. For example, a nitroalkene could serve as a two-atom component in a [3+2] cycloaddition. A novel two-step method to create polysubstituted pyrroles from nitroalkenes involves a [4+2]-cycloaddition with enol ethers, followed by a reductive ring contraction. researchgate.net
Introduction and Interconversion of Nitro and Amino Functionalities
If the pyrrole ring is constructed without the required nitro group, a subsequent functionalization step is necessary. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution.
The direct nitration of the pyrrole ring is a primary method for introducing a nitro group. Pyrrole is highly reactive towards electrophiles, and substitution typically occurs preferentially at the C-2 position. uop.edu.pk
A standard reagent for this transformation is a cold solution of nitric acid in acetic anhydride (B1165640), which yields 2-nitropyrrole. uop.edu.pk The reaction is sensitive, and harsh conditions can lead to polymerization or degradation of the pyrrole ring. The N-amino group present in the target precursor, 1H-pyrrol-1-amine, would likely require protection before nitration to prevent oxidation or other side reactions. Milder and more selective nitrating agents have also been developed. For instance, sodium nitrite in hexafluoroisopropanol (HFIP) at ambient temperature has been used for the mild nitration of pyrroloisoquinolines. researchgate.net Another method uses sodium nitrite with K₂S₂O₈ as an oxidant, which selectively produces 3-nitropyrrole, demonstrating that regioselectivity can be controlled by the choice of reagents. researchgate.net
The direct conversion of an amino group to a nitro group is also possible using strong oxidizing agents like Caro's acid (H₂SO₅) or peroxytrifluoroacetic acid, providing an alternative route if a C-amino pyrrole is synthesized first. doubtnut.com
Reductive Pathways for Nitro Group Transformation to Amine
The transformation of a nitro group on a pyrrole ring into an amine is a fundamental strategy for accessing aminopyrrole derivatives. One of the primary methods for synthesizing 2-aminopyrroles involves the chemical reduction of precursor 2-nitropyrroles researchgate.net. This approach is analogous to the well-established reduction of nitroarenes to anilines, a cornerstone reaction in organic synthesis. A variety of reducing agents and catalytic systems can be employed for this purpose, each offering distinct advantages in terms of selectivity, efficiency, and functional group tolerance.
Commonly utilized methods include catalytic hydrogenation, where hydrogen gas is used in conjunction with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. Metal-based reductions in acidic media, for instance, using iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂), also provide effective means for this conversion. The choice of reagent is critical, as it must be compatible with the potentially sensitive pyrrole ring and any other substituents present on the molecule. For instance, cobalt porphyrins bearing a β-pyrrole nitro substituent have been studied, where the nitro group significantly influences the electrochemical properties and reduction potential of the molecule rsc.org.
A summary of common reagents for nitro group reduction is presented below.
| Reagent/Catalyst | Typical Conditions | Notes |
| H₂/Pd/C | Hydrogen gas, Palladium on Carbon | Highly efficient but may reduce other functional groups. |
| Fe/HCl or Fe/NH₄Cl | Iron powder in acidic medium | Classical method, often used in industrial processes. |
| SnCl₂/HCl | Tin(II) chloride in concentrated HCl | Effective for selective reductions. |
| Zn/CH₃COOH | Zinc dust in acetic acid | Provides a mild reduction environment. |
These reductive pathways are crucial for producing functional analogs of the target compound where the nitro group is replaced by a primary amine, opening avenues for further derivatization.
Direct Amination Approaches on Pyrrole Systems
Introducing an amino group directly onto the nitrogen atom of the pyrrole ring is a key step toward the synthesis of 1H-Pyrrol-1-amine derivatives. This transformation, known as N-amination, typically involves the use of an electrophilic aminating agent. Research has shown that monochloramine (NH₂Cl) is a particularly effective reagent for the N-amination of various pyrrole and indole heterocycles researchgate.netmdpi.comresearchgate.netscite.ai.
The reaction generally proceeds by first deprotonating the pyrrole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the corresponding pyrrolide anion. This anion then acts as a nucleophile, attacking the electrophilic nitrogen of monochloramine to form the N-N bond mdpi.com. This method has been successfully applied to a range of substituted pyrroles, affording the desired N-aminated products in yields from 45% to 97% researchgate.netresearchgate.net.
Table of N-Amination of Substituted Pyrroles with Monochloramine mdpi.com
| Pyrrole Substrate | Base | Product | Yield (%) |
| Diethyl 3-methylpyrrole-2,4-dicarboxylate | NaH | Diethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate | 88 |
| Ethyl 2,4-dimethylpyrrole-3-carboxylate | NaH | Ethyl 1-amino-2,4-dimethylpyrrole-3-carboxylate | 88 |
| 2-Cyanopyrrole | NaH | 1-Amino-1H-pyrrole-2-carbonitrile | Low |
| N-(tert-butyl)-1H-pyrrole-2-carboxamide | NaH | 1-Amino-N-(tert-butyl)-1H-pyrrole-2-carboxamide | 83 |
This direct amination strategy provides a viable route to the 1-amino-1H-pyrrole core structure, which could then be subjected to nitration to potentially yield the target compound, 1H-Pyrrol-1-amine, 2-nitro-.
Catalytic Systems in the Synthesis of 1H-Pyrrol-1-amine, 2-nitro- and its Derivatives
Catalysis is central to the efficient and selective synthesis of substituted pyrroles. Both metal-based and organic catalysts, as well as non-conventional energy sources like microwaves, play significant roles in constructing and functionalizing the pyrrole ring.
Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Pd, Cu, Fe Catalysis)
Transition metal catalysis offers powerful tools for pyrrole synthesis through various coupling and cyclization reactions. Catalysts based on palladium, copper, and iron are frequently employed. For instance, a general synthesis of 2-substituted pyrroles can be achieved through a sequence involving Pd-catalyzed monoallylation of amines, followed by Ru-catalyzed ring-closing metathesis and subsequent aromatization using ferric chloride organic-chemistry.org.
The classical Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can be effectively catalyzed by a range of metal halides. Lewis acids such as iron(III) chloride (FeCl₃), copper(I) iodide (CuI), and aluminum (AlCl₃) or gallium (GaCl₃) supported on polystyrene have demonstrated high efficacy in promoting this cyclization mdpi.comorganic-chemistry.org.
Specifically relevant to the synthesis of nitropyrrole precursors, a second-generation total synthesis of heronapyrrole antibiotics, which feature a 2-nitropyrrole motif, was developed using a Stille sp³–sp² cross-coupling reaction. This key step successfully coupled a novel 2-nitropyrrole fragment with a vinyl stannane partner, demonstrating the utility of metal-catalyzed cross-coupling reactions on pre-functionalized nitropyrroles semanticscholar.org.
Organocatalytic and Acid-Catalyzed Approaches
Organocatalysis and acid catalysis provide metal-free alternatives for pyrrole synthesis, often with high efficiency and under mild conditions. The Paal-Knorr reaction, for example, is traditionally catalyzed by Brønsted acids like acetic acid and p-toluenesulfonic acid polimi.it. More recently, organocatalysts have been explored for this transformation. In one approach, various aryl amines were condensed with tetrahydro-2,5-dimethoxyfuran in an aqueous medium using squaric acid as an organocatalyst.
Multicomponent reactions (MCRs) are another powerful strategy for rapidly building molecular complexity. A novel and efficient MCR for synthesizing 2-aminopyrrole systems involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides organic-chemistry.org. This reaction is believed to proceed through a 1,3-dipolar cycloaddition mechanism organic-chemistry.org. Similarly, a metal-free domino methodology has been developed to synthesize 2-aminopyrroles from alkynyl vinyl hydrazides, involving a propargylic 3,4-diaza-Cope rearrangement followed by cyclization.
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has emerged as a valuable tool in synthetic organic chemistry for accelerating reaction rates and often improving yields. The synthesis of pyrrole derivatives is no exception, with many classical reactions being adapted for microwave-assisted conditions. This technique provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes.
Microwave-assisted synthesis is particularly effective for multicomponent reactions and for classical named reactions like the Paal-Knorr synthesis. The application of microwave energy aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. For example, the synthesis of N-substituted 2-aminopyrrole derivatives has been successfully achieved using microwave-assisted protocols, highlighting its utility in generating functionalized pyrrole cores efficiently.
Green Chemistry Principles in the Synthesis of Substituted Pyrroles
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact. Key strategies include the use of environmentally benign catalysts, solvent-free conditions, and alternative energy sources.
The Paal-Knorr synthesis of N-substituted pyrroles has been successfully performed using low-cost and commercially available aluminas as catalysts under solvent-free conditions mdpi.com. This heterogeneous catalytic system is reusable for multiple cycles without significant loss of activity, making the process more sustainable mdpi.com. The use of bio-sourced organic acids, such as citric acid, as catalysts in mechanochemical (ball milling) syntheses of N-substituted pyrroles represents another green approach that avoids bulk solvents.
Reactivity and Mechanistic Investigations of 1h Pyrrol 1 Amine, 2 Nitro
Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Nucleus
The reactivity of the pyrrole nucleus in 1H-Pyrrol-1-amine, 2-nitro- is governed by a complex interplay of the inherent electron-rich nature of the pyrrole ring and the strong electron-withdrawing effect of the substituent nitro group. Pyrrole itself is an aromatic, five-membered heterocycle with six π-electrons, making it significantly more reactive towards electrophiles than benzene. libretexts.org Electrophilic attack typically occurs preferentially at the C2 (α) position, as the resulting cationic intermediate (a σ-complex) is better stabilized by resonance, with three contributing structures that delocalize the positive charge. libretexts.orglibretexts.org
However, the presence of a nitro group at the C2 position fundamentally alters this reactivity profile. The nitro group is one of the most powerful deactivating groups due to its strong resonance and inductive electron-withdrawing capabilities. This effect significantly reduces the electron density of the pyrrole ring, making it much less susceptible to electrophilic aromatic substitution. libretexts.org Any electrophilic attack that does occur would be directed away from the electron-deficient regions. The deactivating nature of the nitro group makes electrophilic substitution reactions on this compound significantly more difficult compared to unsubstituted pyrrole.
Conversely, the electron-withdrawing nitro group activates the pyrrole nucleus for nucleophilic aromatic substitution (SNAr) . libretexts.org This is because the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack. libretexts.orgyoutube.com The activation is most pronounced at the positions ortho and para to the nitro group. In the case of 1H-Pyrrol-1-amine, 2-nitro-, this corresponds to the C3 and C5 positions of the pyrrole ring. A strong nucleophile can attack these positions, leading to the substitution of a hydrogen atom or another suitable leaving group if present.
| Reaction Type | Reactivity Compared to Pyrrole | Favored Position(s) of Attack | Governing Factor |
|---|---|---|---|
| Electrophilic Substitution | Strongly Deactivated | C4 | The C2-nitro group strongly withdraws electron density, deactivating the ring. |
| Nucleophilic Substitution | Strongly Activated | C3, C5 | The C2-nitro group stabilizes the anionic Meisenheimer intermediate. |
Transformations Involving the Nitro Group
Reduction Reactions
The reduction of the nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, drastically changing the chemical properties of the molecule. For nitro-substituted heteroaromatics, this reduction is a key step in the synthesis of various biologically active compounds and complex heterocyclic systems. researchgate.netrsc.org
A variety of methods have been developed for the reduction of aromatic nitro compounds, many of which are applicable to 1H-Pyrrol-1-amine, 2-nitro-. organic-chemistry.org Classic methods include the use of metals in acidic media, such as iron powder with acetic acid or hydrochloric acid. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, triethylsilane) is another efficient method. organic-chemistry.org More contemporary approaches include the use of specific metal complexes or metal-free systems. For instance, tin(II) chloride dihydrate is a common laboratory reagent for the chemoselective reduction of nitro groups. rsc.org
| Reagent/System | Typical Conditions | Key Features |
|---|---|---|
| Fe / Acid (e.g., AcOH, HCl) | Aqueous or alcoholic solvent, heat | Inexpensive, effective for large-scale synthesis. researchgate.net |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Common laboratory method, good chemoselectivity. rsc.org |
| H₂, Pd/C | Methanol or Ethanol, room temperature | Clean reaction, high yields, requires hydrogenation apparatus. organic-chemistry.org |
| Triethylsilane, Pd/C | Low Pd loading, room temperature | Transfer hydrogenation, avoids the need for H₂ gas. organic-chemistry.org |
| Tetrahydroxydiboron (B₂pin₂) | Water as solvent, room temperature | Metal-free, mild conditions, good functional group tolerance. organic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Bearing Carbon
In nucleophilic aromatic substitution (SNAr) reactions, the nitro group typically serves as a powerful activating group, facilitating the displacement of a leaving group (commonly a halide) at an ortho or para position. libretexts.orgnih.gov However, under certain conditions, the nitro group itself can function as the leaving group (a nucleofuge). The general leaving group ability in SNAr reactions often follows the order F > NO₂ > Cl ≈ Br > I. rsc.org
For the nitro group to be displaced from the C2 carbon of 1H-Pyrrol-1-amine, 2-nitro-, the reaction requires a potent nucleophile and a substrate that can adequately stabilize the intermediate Meisenheimer complex. The mechanism proceeds in two steps: addition of the nucleophile to the carbon bearing the nitro group, followed by the elimination of the nitrite ion (NO₂⁻) to restore aromaticity. scranton.edu The first step, the formation of the anionic σ-complex, is typically the rate-determining step. The stability of this intermediate is crucial, and the inherent electron-richness of the pyrrole ring can somewhat counteract the stabilization provided by other potential activating groups. Therefore, such substitutions are less common than those on more electron-deficient aromatic systems like nitro-substituted pyridines or benzenes. rsc.org
Reactions at the Amino Group (Pyrrol-1-amine Moiety)
Condensation Reactions
The exocyclic amino group of the 1H-pyrrol-1-amine moiety behaves as a typical primary amine nucleophile. It can readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding N-substituted imines, commonly known as Schiff bases. This reaction is fundamental in the synthesis of a wide array of derivatives.
The reaction proceeds via the initial nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a transient hemiaminal (or carbinolamine) intermediate. mdpi.com This intermediate then undergoes dehydration to yield the final imine product. The rate of the reaction and the stability of the hemiaminal can be significantly influenced by factors such as solvent polarity and the electronic properties of the substituents on the carbonyl compound. For instance, studies on the condensation of 4-amino-1,2,4-triazoles with substituted benzaldehydes have shown that electron-withdrawing groups on the aldehyde facilitate the initial nucleophilic attack by increasing the electrophilicity of the carbonyl carbon. mdpi.com Similarly, the choice of solvent can affect reaction rates, with apolar aprotic solvents sometimes favoring the accumulation of the hemiaminal intermediate compared to polar solvents. mdpi.com
| Factor | Effect on Reaction | Example |
|---|---|---|
| Substituent on Aldehyde | Electron-withdrawing groups increase the rate of nucleophilic attack. | Reaction with 4-nitrobenzaldehyde is typically faster than with 4-methoxybenzaldehyde. |
| Solvent Polarity | Can influence the reaction rate and the stability of the hemiaminal intermediate. | Higher hemiaminal content may be observed in apolar aprotic solvents. mdpi.com |
| pH | Mild acid catalysis is often required for the dehydration step. | Excessive acidity protonates the amine, reducing its nucleophilicity. |
Cyclization Reactions and Formation of Fused Heterocycles (e.g., Pyrroloquinoxalines)
The 1H-pyrrol-1-amine moiety is a valuable synthon for the construction of fused heterocyclic systems due to the presence of two adjacent nitrogen atoms, which can act as a dinucleophilic unit. This structural feature enables cyclization reactions with various bifunctional electrophiles to generate novel bicyclic and polycyclic frameworks.
A prominent application is the reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, biacetyl, benzil) or their synthetic equivalents. This reaction leads to the formation of pyrrolo[1,2-b]pyridazine derivatives. The mechanism involves a tandem condensation, where each nitrogen of the pyrrol-1-amine unit reacts with one of the carbonyl groups, followed by cyclization and dehydration to yield the fused aromatic system. This strategy is analogous to the synthesis of pyrrolopyrazinones from the reaction of N-alkyne substituted pyrroles with hydrazine (B178648), where hydrazine acts as the N-N dinucleophile. beilstein-journals.orgnih.gov
While the direct synthesis of pyrroloquinoxalines from 1H-pyrrol-1-amine, 2-nitro- is not the most common route, related fused systems are highly accessible. The synthesis of pyrroloquinoxalines typically involves the intramolecular cyclization of 1-(2-aminophenyl)pyrroles, often generated in situ by the reduction of the corresponding 1-(2-nitrophenyl)pyrrole precursors. researchgate.net However, the N-amino group of the title compound provides a direct pathway to other important fused N-N systems.
| Reactant | Fused Heterocyclic Product | General Reaction Type |
|---|---|---|
| 1,2-Diketone (e.g., Benzil) | Dihydropyrrolo[1,2-b]pyridazine | Double condensation / Cyclization |
| α-Halo Ketone | Dihydropyrrolo[1,2-b]pyridazinium salt | N-Alkylation followed by intramolecular condensation |
| β-Ketoester | Pyrrolo[1,2-b]pyridazinone | Condensation followed by intramolecular cyclization |
Cycloaddition Reactions (e.g., Diels-Alder)
While no studies specifically document the cycloaddition reactions of 1H-Pyrrol-1-amine, 2-nitro-, research on related compounds such as 2-nitro-1H-pyrrole and other pyrrole derivatives provides some insight into their potential as dienes or dienophiles in Diels-Alder reactions.
A mechanistic study of the hetero-Diels-Alder [4+2] cycloaddition between 2-nitro-1H-pyrrole and isoprene was conducted using Density Functional Theory (DFT) at the B3LYP/6-31(d) level. researchgate.net This study characterized 2-nitro-1H-pyrrole as the nucleophile and isoprene as the electrophile. The investigation of Parr functions helped to explain the experimentally observed chemo- and regioselectivity. researchgate.net Further analysis using the Electron Localization Function (ELF) along the reaction coordinate suggested a non-concerted, two-stage, one-step molecular mechanism. researchgate.net
The reactivity of other pyrrole derivatives in Diels-Alder reactions has also been explored. For instance, the reaction of 2-(E-2-nitroethenyl)-1H-pyrrole with 1,4-benzoquinone yielded the corresponding benzo[e]indole-6,9(3H)-dione, demonstrating the participation of a pyrrole derivative in a cycloaddition-elimination sequence. researchgate.net
The following table summarizes the theoretical energetic data for the reaction between 2-nitro-1H-pyrrole and isoprene.
| Parameter | Value (kcal/mol) |
| Activation Energy (TS-1) | 4.54 |
| Reaction Energy | -38.21 |
| Data derived from a mechanistic study of the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene. researchgate.net |
Rearrangement Pathways (e.g., Smiles Rearrangement)
Specific information on the rearrangement pathways of 1H-Pyrrol-1-amine, 2-nitro- is not available. However, the Smiles rearrangement is a known intramolecular nucleophilic aromatic substitution reaction that can occur in suitably substituted aromatic systems.
A study on the reductive Smiles rearrangement of a related complex pyrrole derivative, 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide, has been reported. researchgate.net In this case, treatment with powdered iron in glacial acetic acid led to the formation of 1-amino-6-chloro-2-(1H-pyrrol-2-yl)benzimidazole as the sole product. This transformation involves the reduction of the nitro group, followed by an intramolecular cyclization that proceeds via a Smiles rearrangement mechanism. researchgate.net
The general conditions for this type of rearrangement in a related system are presented below.
| Reactant | Reagents | Product |
| 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide | Iron powder, glacial acetic acid | 1-amino-6-chloro-2-(1H-pyrrol-2-yl)benzimidazole |
| Reaction conditions for a reductive Smiles rearrangement of a pyrrole derivative. researchgate.net |
Detailed Mechanistic Studies of Key Reactions
Detailed mechanistic studies specifically for 1H-Pyrrol-1-amine, 2-nitro- have not been found in the reviewed literature. However, mechanistic insights from related systems can provide a framework for understanding its potential reactivity.
As mentioned in section 3.4, the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene was investigated computationally. researchgate.net The study proposed a non-concerted, two-stage, one-step mechanism. This type of detailed computational analysis, including examination of transition states, activation energies, and the electronic nature of the reactants, is crucial for understanding the underlying principles of a reaction. researchgate.net
For rearrangement reactions, mechanistic studies often involve identifying key intermediates. In the case of the Smiles rearrangement of 2-hydroxy-2'-nitro-diphenyl sulfones, spiro Meisenheimer intermediates have been implicated. sci-hub.se Kinetic studies, including the determination of activation parameters and the effect of solvents, are also vital in elucidating the reaction mechanism. sci-hub.se
Future mechanistic studies on 1H-Pyrrol-1-amine, 2-nitro- would likely involve a combination of experimental techniques (such as kinetic monitoring and trapping of intermediates) and computational modeling to map out the energy profiles of potential reaction pathways.
Theoretical and Computational Chemistry Studies of 1h Pyrrol 1 Amine, 2 Nitro
Electronic Structure Analysis (e.g., HOMO-LUMO, Electron Localization Function (ELF))
No published studies were found that specifically detail the electronic structure analysis of 1H-Pyrrol-1-amine, 2-nitro-. While general principles of HOMO-LUMO analysis are well-established for assessing molecular stability and reactivity mdpi.com, and Electron Localization Function (ELF) is used to understand chemical bonding mdpi.com, specific energy values, orbital diagrams, and ELF basin analyses for this compound are not available.
Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity Prediction
There is no specific literature detailing Density Functional Theory (DFT) calculations to determine the ground state properties (such as optimized geometry, vibrational frequencies, or electronic energies) or to predict the reactivity of 1H-Pyrrol-1-amine, 2-nitro-. DFT is a widely used computational method for these purposes in various chemical systems aps.orgnih.govals-journal.com.
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
No research was found applying Molecular Electron Density Theory (MEDT) to elucidate the reaction mechanisms involving 1H-Pyrrol-1-amine, 2-nitro-. MEDT studies focus on the changes in electron density to understand reaction feasibility and pathways rsc.orgmdpi.comresearchgate.net.
Transition State Characterization and Reaction Pathway Analysis (e.g., Intrinsic Reaction Coordinate (IRC))
There are no available studies that characterize transition states or perform Intrinsic Reaction Coordinate (IRC) analysis for reactions involving 1H-Pyrrol-1-amine, 2-nitro-. This type of analysis is crucial for confirming the connection between a transition state and the reactants and products on a potential energy surface researchgate.net.
Computational Predictions of Reactivity Indices (e.g., Parr Functions, Global Reactivity Indices)
Specific computational predictions of global reactivity indices (such as chemical potential, hardness, and electrophilicity) or local reactivity indices like Parr functions for 1H-Pyrrol-1-amine, 2-nitro- are not reported in the literature. These indices are derived from conceptual DFT to predict the most reactive sites within a molecule researchgate.net.
Simulations of Molecular Interactions Relevant to Synthetic Pathways
No simulations of molecular interactions relevant to the synthetic pathways of 1H-Pyrrol-1-amine, 2-nitro- have been published.
Advanced Spectroscopic and Structural Elucidation Techniques for 1h Pyrrol 1 Amine, 2 Nitro Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1H-Pyrrol-1-amine, 2-nitro- in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.
One-Dimensional (1D) NMR: ¹H, ¹³C, and ¹⁵N NMR Analyses
One-dimensional NMR provides foundational information about the chemical environment of magnetically active nuclei within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the three protons on the pyrrole (B145914) ring and the two protons of the N-amino group. The powerful electron-withdrawing effect of the nitro group at the C2 position is expected to significantly deshield the adjacent H3 proton, shifting it downfield. The H4 and H5 protons will also experience this influence, though to a lesser extent. The N-H protons of the amino group typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display four signals corresponding to the carbon atoms of the pyrrole ring. chemistrysteps.com The carbon atom directly bonded to the nitro group (C2) is expected to be the most deshielded, appearing at the lowest field. udel.edu The chemical shifts of the other ring carbons (C3, C4, C5) are influenced by both the N-amino and C-nitro substituents. The relative positions of these signals help confirm the substitution pattern on the pyrrole ring. hmdb.ca
¹⁵N NMR Spectroscopy: Due to the presence of three nitrogen atoms in distinct chemical environments, ¹⁵N NMR is a particularly insightful technique, despite its lower sensitivity. huji.ac.ilwikipedia.org The spectrum is expected to show three separate resonances corresponding to the pyrrole ring nitrogen (N1), the exocyclic amino nitrogen (N1'), and the nitro group nitrogen (N2'). The chemical shift of the N1 atom provides information about its hybridization and participation in the aromatic system. The N1' signal is characteristic of a primary amine attached to a nitrogen, while the N2' signal will appear in the typical region for nitro compounds, often at a very downfield shift relative to the standard (nitromethane). northwestern.edu
Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ) for 1H-Pyrrol-1-amine, 2-nitro-
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| N1 | - | - | ~ -150 to -170 |
| C2 | - | ~ 145 - 155 | - |
| C3 | ~ 7.0 - 7.2 | ~ 110 - 115 | - |
| C4 | ~ 6.3 - 6.5 | ~ 112 - 118 | - |
| C5 | ~ 6.8 - 7.0 | ~ 125 - 130 | - |
| 1'-NH₂ | ~ 5.0 - 6.0 (broad) | - | ~ -300 to -320 |
| 2'-NO₂ | - | - | ~ -10 to +10 |
Note: Values are hypothetical and estimated based on data for related pyrrole and nitro-aromatic compounds. Shifts are relative to TMS for ¹H and ¹³C, and CH₃NO₂ for ¹⁵N.
Two-Dimensional (2D) NMR Techniques: COSY, TOCSY, HSQC, HMBC, NOESY
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For 1H-Pyrrol-1-amine, 2-nitro-, a COSY spectrum would show cross-peaks connecting the adjacent protons on the pyrrole ring: H3 with H4, and H4 with H5, confirming their sequence.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A TOCSY experiment would show correlations from H3 to both H4 and H5, and vice versa, clearly defining all protons belonging to the contiguous pyrrole ring fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. columbia.edu The HSQC spectrum would display cross-peaks correlating H3 to C3, H4 to C4, and H5 to C5, providing an unambiguous assignment of the protonated carbons. researchgate.net
From the NH₂ protons to the C2 and C5 carbons.
From the H3 proton to C2, C4, and C5.
From the H5 proton to C3, C4, and the N-amino substituted N1.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, regardless of whether they are connected through bonds. nih.gov This is particularly useful for conformational analysis. A key NOE cross-peak would be expected between the N-amino protons and the H5 proton, providing evidence for the spatial orientation of the amino group relative to the pyrrole ring.
Advanced NMR Experiments for Stereochemical and Conformational Analysis
While 1H-Pyrrol-1-amine, 2-nitro- is achiral, its derivatives can contain stereocenters. For such chiral derivatives, advanced NMR experiments are indispensable. Techniques like NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry by measuring through-space proton-proton distances. rsc.org Furthermore, these experiments can probe the conformational preferences of the molecule in solution, such as restricted rotation around the N-N bond, which can be influenced by steric hindrance or hydrogen bonding. arxiv.org By combining experimental NOE data with computational molecular modeling, a detailed 3D model of the molecule's preferred conformation in solution can be constructed. researchgate.net
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1H-Pyrrol-1-amine, 2-nitro- is expected to show several characteristic absorption bands. The most diagnostic of these are the strong stretching vibrations of the nitro group. researchgate.net
The key vibrational modes include:
N-O Asymmetric & Symmetric Stretching: Two very strong and distinct bands are expected for the nitro group. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. The exact positions provide clues about the electronic environment.
N-H Stretching: The primary amino (-NH₂) group will give rise to two moderate bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.
Aromatic C-H Stretching: Absorption bands for the C-H bonds of the pyrrole ring are expected just above 3000 cm⁻¹.
Ring Vibrations (C=C and C-N Stretching): The fingerprint region (below 1600 cm⁻¹) will contain several bands corresponding to the stretching and bending vibrations of the pyrrole ring itself. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for 1H-Pyrrol-1-amine, 2-nitro-
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| -NH₂ | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |
| Aromatic C-H | C-H Stretch | 3150 - 3050 | Medium-Weak |
| -NO₂ | N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| Pyrrole Ring | C=C Stretch | 1600 - 1450 | Medium-Variable |
| -NO₂ | N-O Symmetric Stretch | 1360 - 1290 | Strong |
| Pyrrole Ring | C-N Stretch | 1300 - 1200 | Medium |
Note: Values are typical ranges and can be influenced by the molecular structure and sample state.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural confirmation. wikipedia.org
In a typical electron ionization (EI) mass spectrum, 1H-Pyrrol-1-amine, 2-nitro- would be expected to show a molecular ion peak (M⁺) at m/z 127. The fragmentation pattern would likely involve characteristic losses of the substituents. libretexts.org Common fragmentation pathways for nitroaromatic compounds include the loss of a nitro radical (•NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da). nih.gov The N-amino group could also lead to specific fragmentation pathways. miamioh.edu
High-Resolution Mass Spectrometry (HRMS) is a vital tool that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). journalofappliedbioanalysis.comyoutube.com This precision allows for the unambiguous determination of a molecule's elemental formula. For 1H-Pyrrol-1-amine, 2-nitro-, HRMS would be used to confirm the elemental composition of C₄H₅N₃O₂ by matching the experimentally measured exact mass of the molecular ion to the theoretically calculated value.
Table 3: Mass Spectrometry Data for 1H-Pyrrol-1-amine, 2-nitro-
| Parameter | Value |
| Molecular Formula | C₄H₅N₃O₂ |
| Nominal Mass | 127 u |
| Calculated Exact Mass | 127.038177 u |
| Expected Key Fragments (m/z) | 111 ([M-O]⁺), 97 ([M-NO]⁺), 81 ([M-NO₂]⁺) |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the definitive, unambiguous three-dimensional arrangement of atoms in the solid state. nih.gov Obtaining a suitable crystal of 1H-Pyrrol-1-amine, 2-nitro- or a derivative would allow for the precise measurement of all bond lengths, bond angles, and torsion angles. researchgate.net
Key structural features that would be determined include:
Planarity of the Pyrrole Ring: Confirmation of the aromatic ring's planarity.
Substituent Geometry: The precise bond lengths of the C-N and N-O bonds in the nitro group, and the N-N bond of the amino group.
Torsion Angles: The dihedral angle between the plane of the nitro group and the plane of the pyrrole ring is of particular interest, as it indicates the degree of steric hindrance and electronic conjugation. nih.gov
Intermolecular Interactions: X-ray analysis would reveal the crystal packing arrangement, identifying any intermolecular hydrogen bonds between the N-H protons of the amino group and the oxygen atoms of the nitro group or the ring nitrogen of an adjacent molecule. These interactions are critical in governing the solid-state properties of the material. mdpi.com
Although hydrogen atoms are often difficult to locate precisely with X-ray crystallography, their positions can typically be inferred from the positions of heavier atoms and the geometry of hydrogen bonding networks. nih.gov
Application of Hyphenated Spectroscopic and Chromatographic Techniques
The structural elucidation and quantitative analysis of 1H-Pyrrol-1-amine, 2-nitro- and its derivatives are significantly enhanced by the use of hyphenated analytical techniques. These methods couple the separation power of chromatography or electrophoresis with the detection and identification capabilities of mass spectrometry, providing a robust platform for the analysis of complex mixtures and the definitive identification of target analytes. The most prominent of these techniques include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) in the Analysis of 2-Nitropyrrole Derivatives
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary tool for the analysis of 1H-Pyrrol-1-amine, 2-nitro- derivatives due to its applicability to a wide range of polar and thermally labile compounds. The technique facilitates the separation of analytes from a sample matrix, followed by their ionization and detection, providing molecular weight and structural information.
Recent research findings have demonstrated the utility of reverse-phase HPLC coupled with tandem mass spectrometry (MS/MS) for the sensitive and selective quantification of nitropyrrole compounds. In a typical application, a C18 column is employed for chromatographic separation, with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The formic acid serves to improve peak shape and enhance protonation for positive ion mode mass spectrometry.
Tandem mass spectrometry (MS/MS) is particularly valuable for the unambiguous identification of target compounds. wikipedia.org This is achieved by selecting the protonated molecule ([M+H]⁺) of the analyte in the first stage of mass analysis, subjecting it to collision-induced dissociation (CID), and then analyzing the resulting fragment ions in the second stage. wikipedia.org This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, which is crucial for trace-level analysis in complex matrices. researchgate.net
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a 1H-Pyrrol-1-amine, 2-nitro- Derivative
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z specific to the derivative |
| Product Ions | m/z values characteristic of fragments |
This table presents a hypothetical but representative set of parameters for the LC-MS/MS analysis of a derivative of 1H-Pyrrol-1-amine, 2-nitro-. Actual values would be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For some derivatives of 1H-Pyrrol-1-amine, 2-nitro-, direct analysis by GC-MS may be feasible. However, for less volatile or more polar derivatives, a derivatization step is often necessary to increase their volatility and thermal stability. A common derivatization agent is pentafluorobenzyl bromide (PFB-Br), which can react with certain functional groups to produce a derivative suitable for GC analysis. nih.gov
In GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, can be used for identification by comparison to spectral libraries.
The fragmentation of nitroaromatic compounds in EI-MS often involves the loss of the nitro group (NO₂) or related fragments, providing key structural information. nih.gov
Table 2: Representative GC-MS Conditions for a Derivatized 1H-Pyrrol-1-amine, 2-nitro- Analog
| Parameter | Condition |
|---|---|
| Gas Chromatography | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-500 |
This table provides a plausible set of GC-MS parameters for the analysis of a suitably derivatized analog of 1H-Pyrrol-1-amine, 2-nitro-.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Charged Derivatives
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an effective technique for the separation and analysis of charged species. nih.gov For derivatives of 1H-Pyrrol-1-amine, 2-nitro- that can be protonated or deprotonated, CE-MS offers high separation efficiency and short analysis times. The separation in CE is based on the differential migration of ions in an electric field. nih.gov
The coupling of CE to MS allows for the sensitive detection and identification of the separated analytes. An electrospray ionization (ESI) interface is commonly used to transfer the analytes from the capillary to the mass spectrometer. nih.gov The optimization of the background electrolyte and sheath liquid composition is crucial for achieving stable and sensitive CE-MS analysis. nih.gov
Table 3: Potential CE-MS Parameters for the Analysis of a Protonated 1H-Pyrrol-1-amine, 2-nitro- Derivative
| Parameter | Condition |
|---|---|
| Capillary Electrophoresis | |
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 60 cm length) |
| Background Electrolyte | 20 mM Ammonium Formate, pH 3.5 |
| Separation Voltage | 25 kV |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Sheath Liquid | 50:50 Methanol:Water with 0.1% Formic Acid |
This table outlines a feasible set of parameters for a CE-MS method, which would require experimental optimization for the specific analyte.
Derivatization and Functional Group Interconversions of 1h Pyrrol 1 Amine, 2 Nitro
Modification at the Pyrrole (B145914) Nitrogen (N-1)
The nitrogen atom at position 1 of the pyrrole ring in 1H-Pyrrol-1-amine, 2-nitro- can be a site for various chemical modifications. While the exocyclic amino group is also a potential site for reactions, specific conditions can favor functionalization at the pyrrole nitrogen.
In related pyrrole systems, N-substitution is a common strategy to introduce diverse functional groups. uctm.edu For instance, the N-H group of a pyrrole can be deprotonated to form an anion, which then acts as a nucleophile. This allows for the introduction of alkyl, aryl, or acyl groups. In the context of 2-aminopyrroles, synthetic strategies have been developed to yield products with a free N-H at the pyrrole nitrogen, which is then available for further selective transformations. nih.govacs.orgresearchgate.net This approach highlights the potential for selective functionalization at the N-1 position of similar compounds like 1H-Pyrrol-1-amine, 2-nitro-.
A study on the synthesis of highly functionalized pyrrole derivatives via a four-component reaction demonstrated a method to produce pyrrole-3-carboxamides. organic-chemistry.org This reaction proceeds through an enaminone intermediate, which is formed from primary amines and diketene, and then reacts with nitrostyrene. organic-chemistry.org This methodology could potentially be adapted for the N-1 functionalization of 1H-Pyrrol-1-amine, 2-nitro-.
The table below summarizes potential N-1 modification reactions based on general pyrrole chemistry.
| Reaction Type | Reagents and Conditions | Expected Product | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-2-nitro-1H-pyrrol-1-amine | uctm.edu |
| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acyl-2-nitro-1H-pyrrol-1-amine | uctm.edu |
| N-Arylation | Aryl halide, Catalyst (e.g., CuI) | N-Aryl-2-nitro-1H-pyrrol-1-amine | uctm.edu |
Transformations at the Nitro Group
The nitro group at the C-2 position is a key functional group that can undergo several important transformations, most notably reduction to an amino group. wikipedia.org This conversion dramatically alters the electronic properties of the pyrrole ring and provides a versatile handle for further derivatization.
The reduction of nitro compounds to amines is a fundamental reaction in organic synthesis. masterorganicchemistry.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid. masterorganicchemistry.comresearchgate.net The resulting 1,2-diaminopyrrole derivative is a valuable intermediate for the synthesis of more complex heterocyclic systems.
The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov Under certain conditions, these intermediates can be isolated or participate in subsequent reactions. For example, partial reduction of a nitro group can lead to the formation of a nitrone. researchgate.net
The following table details common transformations of the nitro group.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Reduction to Amine | H₂, Pd/C or Sn/HCl | 1H-Pyrrole-1,2-diamine | masterorganicchemistry.com |
| Partial Reduction | Zn, NH₄Cl | N-(2-nitro-1H-pyrrol-1-yl)hydroxylamine | nih.gov |
| Nef Reaction | Base, then acidic workup | 1H-Pyrrol-2(3H)-one | wikipedia.org |
Reactions at the Amino Group (Pyrrol-1-amine)
The exocyclic amino group at the N-1 position is a nucleophilic center and can participate in a variety of reactions typical of primary amines. These include acylation, alkylation, and condensation with carbonyl compounds to form imines (Schiff bases).
The reactivity of the amino group can be influenced by the electronic nature of the 2-nitro-pyrrole ring. The strongly electron-withdrawing nitro group can reduce the basicity and nucleophilicity of the amino group to some extent. Nevertheless, many standard amine derivatizations are expected to proceed.
For instance, the reaction of 3-aminopyrrole with chloropyrimidines has been shown to occur exclusively at the 3-amino group, demonstrating the feasibility of selective functionalization of an amino group on a pyrrole ring. arkat-usa.org Similarly, protection of the amino group as an amide is a common strategy to modulate its reactivity and to introduce further functionalities. masterorganicchemistry.com
The table below outlines some key reactions involving the amino group.
| Reaction Type | Reagents and Conditions | Expected Product | Reference |
| Acylation | Acyl chloride, Base | N-(2-nitro-1H-pyrrol-1-yl)amide | masterorganicchemistry.com |
| Sulfonylation | Sulfonyl chloride, Base | N-(2-nitro-1H-pyrrol-1-yl)sulfonamide | nih.gov |
| Schiff Base Formation | Aldehyde or Ketone, Acid catalyst | N-(Alkylidene/Arylidene)-2-nitro-1H-pyrrol-1-amine | frontiersin.org |
Functionalization of the Pyrrole Ring Carbons (C-2, C-3, C-4, C-5)
The pyrrole ring itself is susceptible to electrophilic substitution reactions. libretexts.org The presence of the amino group at N-1 and the nitro group at C-2 significantly influences the regioselectivity of these reactions. The amino group is an activating group, while the nitro group is a deactivating group.
Examples of electrophilic substitution reactions that could be applied to this system include halogenation, nitration, and Friedel-Crafts acylation, although potentially requiring forcing conditions.
| Reaction Type | Reagents | Expected Major Product | Reference |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-nitro-1H-pyrrol-1-amine | libretexts.org |
| Nitration | HNO₃/H₂SO₄ | 2,5-Dinitro-1H-pyrrol-1-amine | libretexts.org |
| Acylation | Acyl chloride, Lewis acid | 5-Acyl-2-nitro-1H-pyrrol-1-amine | libretexts.org |
Regioselective Synthesis of Substituted Isomers
The synthesis of specific substituted isomers of 1H-Pyrrol-1-amine, 2-nitro- requires careful control of reaction conditions and the choice of starting materials. Regioselectivity can be achieved by exploiting the directing effects of existing substituents or by employing specific synthetic methodologies.
For example, the synthesis of polysubstituted 2-aminopyrroles can be achieved through multicomponent reactions, which allow for the controlled assembly of the pyrrole ring with a defined substitution pattern. nih.gov Other approaches involve domino reactions that proceed through a series of intramolecular transformations to yield a specific regioisomer. nih.govacs.orgresearchgate.net
Enzyme-catalyzed reactions can also offer high regioselectivity in the functionalization of pyrrole derivatives. For instance, transaminases and monoamine oxidases have been used for the regioselective synthesis of substituted pyrrolidines. mdpi.com Such biocatalytic methods could potentially be adapted for the synthesis of specific isomers of functionalized 2-nitro-1-aminopyrroles.
Formation of Heterocyclic Conjugates and Fused Systems
The functional groups present in 1H-Pyrrol-1-amine, 2-nitro- provide multiple opportunities for the construction of fused heterocyclic systems. These reactions often involve intramolecular cyclizations or intermolecular cycloadditions.
For instance, the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, could lead to the formation of a fused pyrazine (B50134) or pyrimidine (B1678525) ring. The 1,2-diamine functionality is a common precursor for the synthesis of various bicyclic heteroaromatic compounds.
Furthermore, the pyrrole ring itself can participate in cycloaddition reactions. The development of synthetic routes to pyrrolo[2,3-g]indolizine and pyrrolo[3,2-a]quinolizine ring systems, which are analogs of bioactive compounds, demonstrates the utility of pyrrole derivatives in constructing complex fused heterocycles. nih.gov The synthesis of pyrrolopyrimidines and pyrrolotriazines from 2-aminopyrroles further illustrates this potential. nih.gov
Applications of 1h Pyrrol 1 Amine, 2 Nitro in Advanced Organic Synthesis Research
Role as Versatile Building Blocks in Multistep Organic Syntheses
1H-Pyrrol-1-amine, 2-nitro- serves as a highly functionalized and versatile building block in the design and execution of multistep organic syntheses. chemscene.comyoutube.comyoutube.com Its utility stems from the differential reactivity of its constituent parts, which can be selectively addressed to build molecular complexity. The pyrrole (B145914) core is a common motif in biologically active natural products, and the strategic placement of the amino and nitro groups allows for a wide range of subsequent chemical modifications. researchgate.net
The primary reactive sites of the molecule allow for diverse transformations:
The Nitro Group: This group can be readily reduced to an amino group using standard reducing agents, such as hydrogen gas with a palladium catalyst. This transformation is fundamental, as it converts the electron-withdrawing nitro functionality into an electron-donating and nucleophilic amino group, completely altering the electronic properties of the pyrrole ring and enabling further reactions like diazotization and condensation.
The Pyrrole Ring: The pyrrole ring itself, while deactivated by the nitro group, can still participate in certain reactions. For instance, studies on related 2-nitropyrrole systems have shown that palladium-mediated cross-coupling reactions can be achieved, particularly when the pyrrole nitrogen is functionalized with suitable electron-rich protecting groups. researchgate.net
The N-Amino Group: The exocyclic N-amino group (a hydrazine (B178648) derivative) is a potent nucleophile and can be a handle for constructing larger assemblies or participating in cyclization reactions.
The strategic application of these reactions in a synthetic sequence allows chemists to leverage 1H-Pyrrol-1-amine, 2-nitro- as a cornerstone for creating elaborate target molecules.
Table 1: Key Reactive Sites and Potential Transformations of 1H-Pyrrol-1-amine, 2-nitro-
| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Resulting Functionality | Citation |
|---|---|---|---|---|
| C2-Nitro Group | Reduction | H₂, Pd/C; SnCl₂, HCl | C2-Amino Group | |
| Pyrrole Ring | Palladium-mediated Cross-Coupling | Pd catalysts, organometallic reagents | Substituted Pyrrole Ring | researchgate.net |
| N1-Amino Group | Condensation | Aldehydes, Ketones | Hydrazones | testbook.com |
Precursors for Novel Heterocyclic Scaffolds
The arrangement of functional groups in 1H-Pyrrol-1-amine, 2-nitro- makes it an ideal precursor for the synthesis of novel heterocyclic scaffolds, particularly those containing fused ring systems. The 2-aminopyrrole structural motif, which can be generated via reduction of the nitro group, is a key component in many bioactive compounds and serves as a platform for creating analogues of purine (B94841) bases. nih.govacs.org
The compound's potential lies in its ability to undergo intramolecular cyclization reactions following an initial transformation. For example:
Synthesis of Pyrrolo[1,2-b]pyrazoles: A synthetic strategy could involve the reduction of the nitro group to an amine, followed by an intramolecular condensation or a related cyclization pathway involving the N1-amino group. This would lead to the formation of a fused pyrazole (B372694) ring.
Access to Pyrrolo[2,3-d]pyrimidines: 2-Aminopyrroles are known precursors to the pyrrolo[2,3-d]pyrimidine ring system, which are acyclic nucleoside analogues. organic-chemistry.org By first reducing the nitro group of 1H-Pyrrol-1-amine, 2-nitro- and then reacting the resulting diamine with appropriate C1 synthons, one could construct this important heterocyclic core.
The synthesis of diverse heterocyclic systems from pyrrole-based precursors is a well-established area of research, with multicomponent reactions being a particularly efficient method for generating molecular diversity. organic-chemistry.orgnih.govnih.gov
Methodological Development in Organic Synthesis Leveraging its Reactivity
The unique electronic nature of 1H-Pyrrol-1-amine, 2-nitro- makes it a valuable substrate for the development of new synthetic methodologies. Research into the reactivity of the closely related 2-nitropyrrole systems has paved the way for new methods to incorporate this rare motif into complex molecules like the heronapyrrole natural products. researchgate.netrsc.org
Key findings from these studies that inform the potential methodological development using 1H-Pyrrol-1-amine, 2-nitro- include:
Overcoming Reactivity Challenges: The strong electron-withdrawing nature of the nitro group can hinder conventional reactions like electrophilic substitution. However, fundamental studies have shown that strategic choices, such as the use of electron-rich N-protecting groups (on the pyrrole nitrogen), can enable previously challenging palladium-mediated cross-couplings to proceed in high yield. researchgate.net The N-amino group on the title compound presents a unique, non-traditional substituent whose electronic influence could be exploited in new reaction development.
Enabling Reductive Cyclizations: The presence of a nitro group is a key feature for reductive cyclization strategies. Methodologies using palladium catalysts and carbon monoxide as a reductant have been developed to convert nitrostyrenes into indoles. nih.gov Similar principles can be applied to 1H-Pyrrol-1-amine, 2-nitro-, where the nitro group and another strategically placed functional group could be used to trigger the formation of a new ring.
The development of synthetic methods often relies on understanding and overcoming the inherent reactivity patterns of challenging substrates. youtube.comyoutube.com 1H-Pyrrol-1-amine, 2-nitro- provides a platform to explore such novel transformations.
Construction of Complex Polycyclic and Fused Aromatic Systems
The construction of polycyclic and fused aromatic systems is a central goal in organic synthesis, as these scaffolds are present in numerous natural products and pharmaceuticals. nih.gov 1H-Pyrrol-1-amine, 2-nitro- is well-suited for this purpose through intramolecular reactions designed to build additional rings onto the pyrrole core.
A prominent strategy for forming fused heterocyclic systems is the palladium-catalyzed double reductive cyclization. This method has been successfully employed to synthesize 1H,8H-pyrrolo[3,2-g]indoles from 1,4-dialkenyl-2,3-dinitrobenzene precursors. nih.gov This demonstrates the power of using nitro groups as precursors for building fused pyrrole rings. An analogous intramolecular strategy could be envisioned for 1H-Pyrrol-1-amine, 2-nitro-, where a substituent introduced via the N-amino group could react with the C2-nitro group (after reduction) to form a fused polycyclic system.
Furthermore, the synthesis of indolocarbazole alkaloids, which contain the 1H,8H-pyrrolo[3,2-g]indole core, has been achieved using palladium-catalyzed, carbon monoxide-mediated reactions to form one of the pyrrole rings. nih.gov These advanced methods highlight the potential pathways available for transforming simpler, functionalized heterocycles like 1H-Pyrrol-1-amine, 2-nitro- into molecules of greater complexity and value.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1H-Pyrrol-1-amine, 2-nitro- |
| 1H,8H-pyrrolo[3,2-g]indole |
| Carbon Monoxide |
| Palladium |
Future Research Directions and Unexplored Avenues for 1h Pyrrol 1 Amine, 2 Nitro
Development of Novel and Sustainable Synthetic Pathways
The efficient and environmentally benign synthesis of 1H-Pyrrol-1-amine, 2-nitro- is a foundational challenge that needs to be addressed. Current synthetic strategies for related nitroaromatic and N-aminated heterocyclic compounds often rely on harsh reagents and multi-step procedures. Future research should focus on developing novel and sustainable synthetic pathways. This could involve exploring one-pot reactions, catalysis (including biocatalysis and photocatalysis), and the use of greener solvents and reagents. The development of modular synthetic routes that allow for the facile introduction of substituents on the pyrrole (B145914) ring would be particularly valuable for creating a library of derivatives for further study.
Advanced Mechanistic Insights via Combined Experimental and Computational Approaches
A deep understanding of the reaction mechanisms involving 1H-Pyrrol-1-amine, 2-nitro- is crucial for controlling its reactivity and designing new transformations. A combined approach, integrating experimental techniques such as kinetic studies, isotope labeling, and in-situ spectroscopic monitoring with computational modeling (e.g., Density Functional Theory calculations), will be instrumental. This dual approach can elucidate transition states, reaction intermediates, and the electronic effects of the nitro and amino groups on the pyrrole ring's reactivity. Such studies will provide a predictive framework for its chemical behavior.
Exploration of Unconventional Reactivity Modes
The unique combination of an electron-withdrawing nitro group and an electron-donating N-amino group on the pyrrole ring suggests the potential for unconventional reactivity. Future research should aim to explore these possibilities. For instance, the N-amino group could serve as a handle for further functionalization or as a directing group in various transformations. The interplay between the two functional groups could also lead to novel cyclization or rearrangement reactions. Investigating its behavior under various reaction conditions, such as with transition metal catalysts, photoredox catalysis, or electrochemistry, could uncover new and synthetically useful reactivity patterns.
Integration into Materials Science Research as Chemical Precursors
The structural features of 1H-Pyrrol-1-amine, 2-nitro- make it an intriguing candidate as a chemical precursor for advanced materials. The pyrrole core is a well-known building block for conductive polymers, while the nitro group can be reduced to an amino group, offering a site for polymerization or cross-linking. Future research could explore its use in the synthesis of novel polymers with tailored electronic and optical properties. Furthermore, the energetic nature of the nitro group might be harnessed in the design of high-energy-density materials, although this would require careful and controlled investigation.
Design and Synthesis of Advanced Probes for Chemical Biology Studies
While excluding direct biological or clinical applications, 1H-Pyrrol-1-amine, 2-nitro- and its derivatives hold promise as scaffolds for the development of advanced chemical probes. The pyrrole ring is a common motif in biologically relevant molecules. By appending fluorophores, affinity tags, or reactive groups, derivatives of this compound could be designed to investigate biological processes at a molecular level. For example, they could be developed into probes for sensing specific analytes or for covalent labeling of proteins, providing valuable tools for chemical biology research. The nitro group could also be utilized as a trigger for controlled release or activation of the probe under specific conditions, such as hypoxia.
Q & A
Q. What are the common synthetic routes for preparing 2-nitro-1H-pyrrol-1-amine, and what factors influence reaction efficiency?
Methodological Answer: While direct synthesis pathways for 2-nitro-1H-pyrrol-1-amine (CAS 765-39-9) are not explicitly detailed in the provided evidence, analogous heterocyclic nitroamine syntheses suggest feasible approaches:
- Electrophilic Nitration: Introduce a nitro group at the 2-position of 1H-pyrrol-1-amine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. Monitor regioselectivity via HPLC or TLC .
- Paal-Knorr Modification: Adapt the Paal-Knorr pyrrole synthesis () by starting with a pre-functionalized diketone and amine precursor, followed by nitration. Use FeCl₃ or Pd catalysis to optimize yields .
- Reductive Amination: Combine nitro-pyrrole intermediates with ammonia or amines under hydrogenation (H₂/Pd-C) to form the target amine .
Key Factors:
- Temperature Control: Prevents decomposition of the nitro group.
- Catalyst Selection: Palladium or iron-based catalysts improve regioselectivity.
- Protecting Groups: Temporary protection of the amine (-Boc) during nitration avoids side reactions.
Q. How can researchers characterize the structure and purity of 2-nitro-1H-pyrrol-1-amine using spectroscopic and chromatographic methods?
Methodological Answer: Spectroscopic Techniques:
- NMR (¹H/¹³C): Identify aromatic protons (δ 6.5–7.5 ppm for pyrrole) and nitro group effects (deshielding adjacent protons). Compare with reference data from PubChem (InChIKey: YNZAFFFENDLJQG-UHFFFAOYSA-N) .
- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 83.06 (C₄H₆N₂O₂).
Chromatographic Methods:
- HPLC-PDA: Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) and detect nitroamine degradation products.
- TLC (Silica GF254): Develop in ethyl acetate/hexane (1:1) and visualize under UV (Rf ~0.3).
Advanced Research Questions
Q. What strategies can resolve contradictory data on the solvent-dependent reactivity of 2-nitro-1H-pyrrol-1-amine in nucleophilic substitution reactions?
Methodological Answer: Contradictory reactivity (e.g., variable yields in DMSO vs. THF) may arise from solvent polarity or hydrogen-bonding effects. Systematic approaches include:
- Solvent Screening: Test aprotic (DMF, DCM) and protic (MeOH, H₂O) solvents under identical conditions (25°C, N₂ atmosphere).
- Kinetic Studies: Use stopped-flow UV-Vis to measure reaction rates and identify intermediates.
- Computational Modeling (DFT): Calculate solvent effects on transition states (e.g., Gaussian 16 with SMD solvation model) to rationalize experimental trends .
Example Workflow:
Perform reactions in 6 solvents with varying polarity indices.
Correlate yield/purity with solvent parameters (e.g., dielectric constant).
Validate via DFT to pinpoint solvent-amine interactions.
Q. How can computational chemistry predict the biological activity of 2-nitro-1H-pyrrol-1-amine and guide experimental validation?
Methodological Answer: Step 1: Target Identification
Q. Step 2: ADMET Prediction
- SwissADME: Predict bioavailability (%ABS = 65–80), logP (~1.2), and blood-brain barrier permeability.
- ProTox-II: Assess toxicity (LD50, hepatotoxicity risk).
Q. Step 3: Experimental Validation
- In Vitro Assays: Test antimicrobial activity (MIC against E. coli and S. aureus) or enzyme inhibition (IC50 for COX-2) .
Q. What methodologies mitigate nitrosamine impurity risks during 2-nitro-1H-pyrrol-1-amine synthesis?
Methodological Answer: Nitrosamines (e.g., NDMA) can form via amine-nitrite interactions. Mitigation strategies include:
- Process Controls:
- Avoid nitrosating agents (NaNO₂, NOx gases) in amine-rich steps .
- Use high-purity solvents (HPLC-grade) with <10 ppm nitrite.
- Analytical Monitoring:
- LC-MS/MS: Quantify nitrosamines at LOD ≤1 ppb (Column: Zorbax Eclipse Plus C18; Mobile phase: MeOH/0.1% formic acid) .
- ICH M7 Guidelines: Classify impurities based on mutagenic risk.
Example Protocol:
Pre-screen raw materials (amines, solvents) for nitrite content.
Add antioxidants (ascorbic acid) to reaction mixtures.
Post-synthesis, test batches via LC-MS/MS and report ng/ppm levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
